

Comprehensive Analytical Characterization of 2-Methoxy-4-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)benzonitrile
Cat. No.:	B161379

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Abstract

2-Methoxy-4-(trifluoromethyl)benzonitrile is a key substituted benzonitrile intermediate in the synthesis of pharmaceuticals and advanced materials. Its precise chemical structure and purity are critical for downstream applications, demanding robust and validated analytical methods for its characterization. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive evaluation of this compound, ensuring its identity, purity, and quality. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind experimental choices and data interpretation.

Introduction and Physicochemical Properties

The structural integrity and purity of starting materials are foundational to the success of any chemical synthesis, particularly in the pharmaceutical industry. **2-Methoxy-4-(trifluoromethyl)benzonitrile** (CAS No. 132927-08-3) is a trifluoromethylated aromatic compound whose unique electronic properties make it a valuable building block.^{[1][2]} The presence of the methoxy (-OCH₃), trifluoromethyl (-CF₃), and nitrile (-C≡N) groups necessitates a multi-faceted analytical approach for unambiguous characterization.

A summary of its key physicochemical properties is provided below.

Property	Value	Source
CAS Number	132927-08-3	[1]
Molecular Formula	C ₉ H ₆ F ₃ NO	[1]
Molecular Weight	201.15 g/mol	[1]
Appearance	White to off-white solid	[3]
Melting Point	64-65 °C	[3]
Boiling Point	90-92 °C at 2 Torr	[3]
IUPAC Name	2-methoxy-4-(trifluoromethyl)benzonitrile	[4]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise connectivity and chemical environment of the atoms within the molecule.

Causality and Experimental Choices

- ¹H NMR: Provides information on the number, environment, and connectivity of protons. For this molecule, it is crucial for confirming the presence of the aromatic protons and the methoxy group, and their relative positions through spin-spin coupling.
- ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of the nitrile, aromatic, methoxy, and trifluoromethyl carbons.
- ¹⁹F NMR: Directly observes the fluorine nuclei. A single peak for the -CF₃ group is expected, and its chemical shift confirms the electronic environment. The absence of coupling in the ¹⁹F spectrum indicates a freely rotating CF₃ group.

Experimental Protocol: NMR Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Methoxy-4-(trifluoromethyl)benzonitrile**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO-d₆. CDCl_3 is a common first choice for its good solubilizing power for many organic compounds.[5][6]
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra at a constant temperature (e.g., 25 °C). Standard pulse programs should be used.[7]

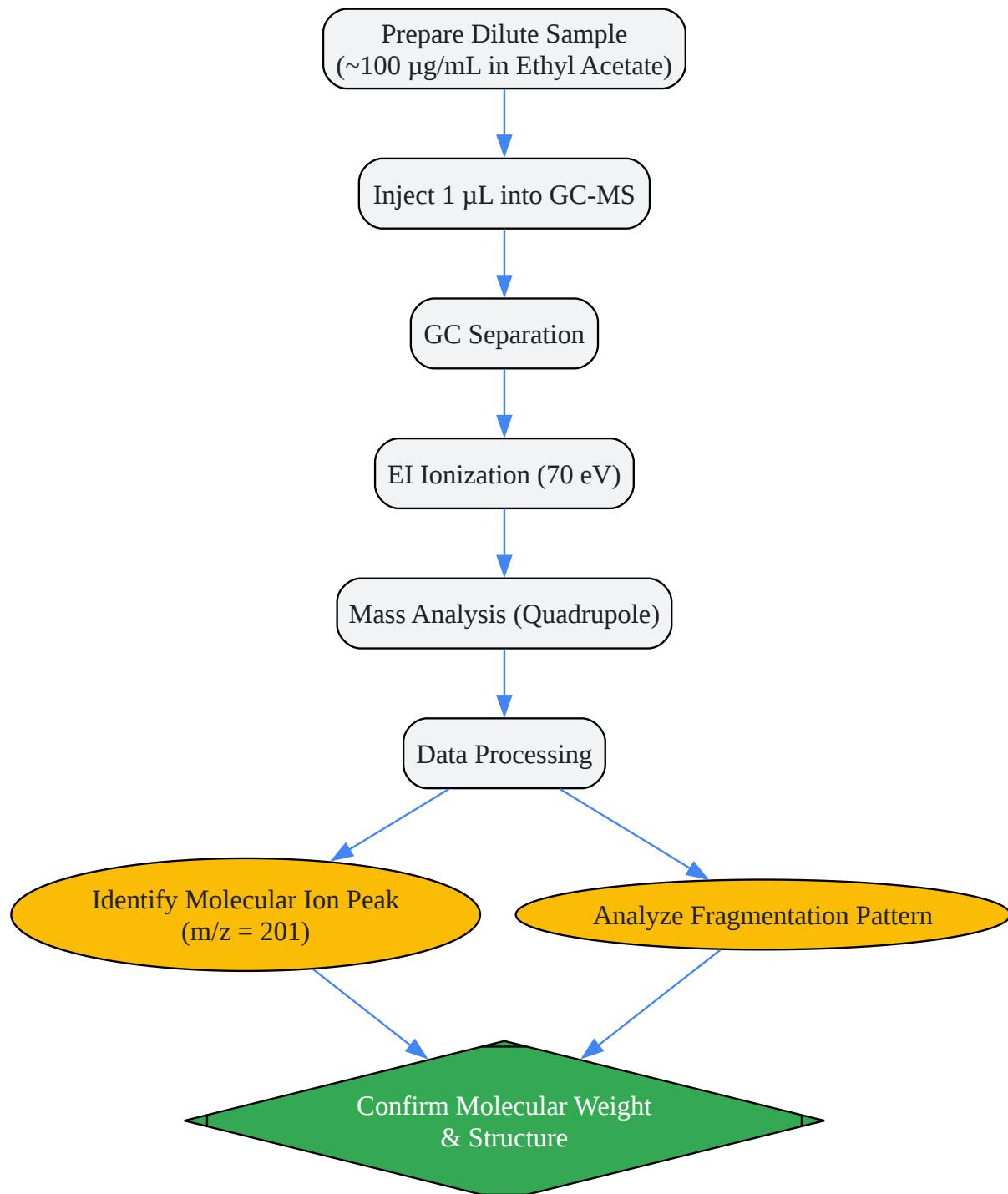
Parameter	^1H NMR	^{13}C NMR	^{19}F NMR
Pulse Program	Standard single pulse	Proton-decoupled	Standard single pulse
Number of Scans	16-64	≥ 1024	64-128
Relaxation Delay	1-2 seconds	2 seconds	1-2 seconds
Spectral Width	-2 to 12 ppm	0 to 200 ppm	-50 to -80 ppm (approx.)

Data Interpretation and Expected Results

- ^1H NMR (400 MHz, CDCl_3):

- A singlet around 3.9-4.1 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

- Three distinct signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm their positions relative to each other and the substituents.
- ^{13}C NMR (100 MHz, CDCl_3):
 - A signal for the methoxy carbon (~56 ppm).
 - Multiple signals in the aromatic region (110-160 ppm).
 - A quartet for the trifluoromethyl carbon ($-\text{CF}_3$) due to coupling with the three fluorine atoms.
 - A signal for the nitrile carbon ($-\text{C}\equiv\text{N}$) typically found around 115-120 ppm.
- ^{19}F NMR (376 MHz, CDCl_3):
 - A sharp singlet around -63 ppm, corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group.[5]

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Sources

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